3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one
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Overview
Description
3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenoxy group, a vinylamino group, and an anthra[1,9-cd]isoxazol-6-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinones, while reduction reactions produce reduced anthraquinone derivatives. Substitution reactions can result in various substituted phenoxy derivatives .
Scientific Research Applications
3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one include:
- 3-(4-(2-ethoxycarbonyl-1-methyl-vinylamino)-phenylamino)-but-2-enoic acid
- 3-[4-(4-bromophenoxy)phenoxy]pyridine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its anthra[1,9-cd]isoxazol-6-one core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H13BrN2O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
12-(4-bromophenoxy)-10-(ethenylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C22H13BrN2O3/c1-2-24-16-11-17(27-13-9-7-12(23)8-10-13)20-19-18(16)21(26)14-5-3-4-6-15(14)22(19)28-25-20/h2-11,24H,1H2 |
InChI Key |
HLBHUOOHAOQSDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)OC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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